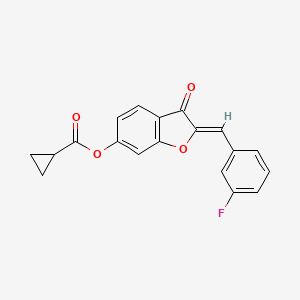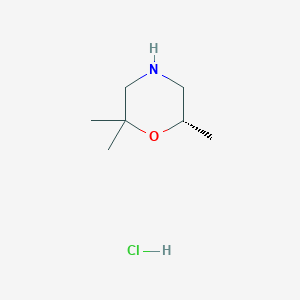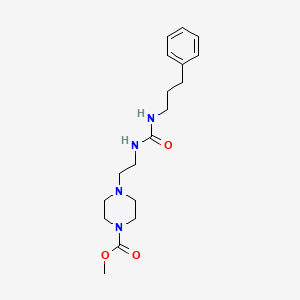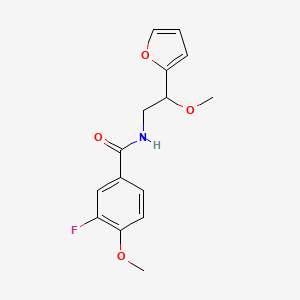
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzofuran derivative with a cyclopropanecarboxylate group. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Compounds with these structures often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzofuran core with a fluorobenzylidene group at the 2-position and a cyclopropanecarboxylate group at the 6-position. The (Z) notation indicates the relative positions of the substituents on the double bond .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzofuran ring and the electron-withdrawing cyclopropanecarboxylate group. The presence of the fluorine atom could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring could contribute to its aromaticity and stability, while the cyclopropanecarboxylate group could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Photophysical Studies
A class of fluorophores containing biologically relevant 1,3-dihydroisobenzofuran scaffold, which includes compounds similar to (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate, was synthesized for photophysical studies. These derivatives show structured fluorescence spectra in non-polar solvents and structureless emission in polar solvents, indicating potential applications in fluorescence-based techniques and sensors (Mandali et al., 2017).
Catalysis in CO2 Conversion
Fluoro-functionalized polymeric N-heterocyclic carbene-Zn complexes, which are related to the chemical structure , demonstrated high activity in catalyzing the formylation and methylation of amines using CO2. This indicates potential applications in utilizing CO2 as a building block in chemical synthesis (Yang et al., 2015).
Cycloaddition Reactions
Ethyl (Z)-3-fluoropropenoate, a compound with structural similarity, has been used to study cycloaddition reactions, providing insights into synthetic routes for creating complex molecular structures, which can be applied in drug development and materials science (Patrick et al., 2011).
Asymmetric Synthesis of Fluorinated Cyclopropanes
Research on the asymmetric synthesis of fluorinated cyclopropanes, closely related to the compound , indicates its potential utility in medicinal chemistry due to synergistic effects in biological activity and metabolic profiles (Pons et al., 2021).
Synthesis of Isochromenes and Dihydroisobenzofurans
Studies on the synthesis of (Z)-1-alkylidene-1,3-dihydroisobenzofurans and 1H-isochromenes indicate the potential of such compounds in organic synthesis and drug discovery (Gabriele et al., 2003).
Coordination to Gold Surfaces
Zwitterionic dithiocarboxylates derived from N-heterocyclic carbenes show potential in forming contamination-free self-assembled monolayers on gold surfaces, indicating applications in surface chemistry and nanotechnology (Siemeling et al., 2012).
Antiviral Activity
Fluoromethylenecyclopropane analogues have been evaluated for antiviral activities, suggesting potential use in developing antiviral agents (Zhou et al., 2004).
Biologically Active Compounds in N-ethoxyethylpiperidine Derivatives
The introduction of fluorine atoms into the structure of certain compounds led to the manifestation of antimicrobial activity, implying potential applications in developing new antimicrobial agents (Issayeva et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZDHUDYPOSRLQ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![8-(2-Fluorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2822597.png)
![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)

![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2822609.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)


![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)
